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Compound of Interest

Compound Name: ACBI2

Cat. No.: B13451338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ACBI2, a potent and selective

Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the

SMARCA2 protein. ACBI2 represents a significant tool in the exploration of synthetic lethality

as a therapeutic strategy in oncology, particularly for cancers with deficiencies in the

SMARCA4 gene.

Core Concepts: ACBI2 and Targeted Protein
Degradation
ACBI2 is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to

induce the degradation of its target protein, SMARCA2. It achieves this by simultaneously

binding to SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a

ternary complex. This proximity-induced event leads to the polyubiquitination of SMARCA2,

marking it for degradation by the 26S proteasome.

The therapeutic rationale for targeting SMARCA2 is rooted in the concept of synthetic lethality.

SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases within the

SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is inactivated through

mutation, the cells become critically dependent on the paralog SMARCA2 for survival.[1] By

selectively degrading SMARCA2, ACBI2 can induce cell death in these SMARCA4-deficient

cancer cells, while sparing healthy cells where both proteins are functional.[2]
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for ACBI2, providing a

comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation Potency of ACBI2

Cell Line
Target
Protein

DC50 (nM) Dmax (%)
Treatment
Time (h)

Citation(s)

RKO SMARCA2 1 Not Reported Not Reported [3]

RKO SMARCA4 32 Not Reported Not Reported [3]

NCI-H1568 SMARCA2 1-13 >86 4/18 [4]

A549 SMARCA2 Not Reported
Rapid &

Complete
4-18 [3]

MV-4-11 SMARCA2 6 (for ACBI1) Not Reported 18 [5]

MV-4-11 SMARCA4
11 (for

ACBI1)
Not Reported 18 [5]

MV-4-11 PBRM1
32 (for

ACBI1)
Not Reported 18 [5]

Table 2: Binding Affinities and Ternary Complex Formation

Parameter Value Assay Citation(s)

SMARCA2

Bromodomain Binding

(EC50)

172 ± 109 nM TR-FRET [4]

SMARCA4

Bromodomain Binding

(EC50)

314 ± 203 nM TR-FRET [4]

Ternary Complex

Affinity (EC50)
< 45 nM Biochemical Assay [4]
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Table 3: In Vivo and Pharmacokinetic Data

Parameter Value Species Dosing Citation(s)

Oral

Bioavailability
22% Mouse 30 mg/kg, p.o. [3]

Tumor Growth

Inhibition (A549

xenograft)

Significant Mouse
80 mg/kg, p.o.,

once daily
[3]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and

experimental procedures associated with ACBI2 research.
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Caption: Mechanism of Action of ACBI2 for Targeted Protein Degradation.
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Caption: Synthetic Lethality in SMARCA4-deficient Cancer Cells Targeted by ACBI2.
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Caption: General Experimental Workflow for Characterizing ACBI2.

Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used in the

characterization of ACBI2.

Western Blotting for Protein Degradation
This protocol details the steps to assess the degradation of SMARCA2, SMARCA4, and

PBRM1 in cultured cells following treatment with ACBI2.

Materials:
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF or nitrocellulose membranes.

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

Primary antibodies:

Rabbit anti-SMARCA2 (e.g., Sigma-Aldrich AV34484, used at 0.5 µg/ml).

Rabbit anti-SMARCA4.

Rabbit anti-PBRM1.

Mouse or Rabbit anti-GAPDH (loading control).

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP and anti-mouse IgG-HRP).

TBST (Tris-Buffered Saline with 0.1% Tween-20).

Chemiluminescent substrate (ECL).

Imaging system.

Procedure:

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere

overnight. Treat cells with various concentrations of ACBI2 or vehicle control (DMSO) for the

desired time points (e.g., 4, 8, 18, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and

collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.
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SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add loading

buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a

PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing steps as in step 7.

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize the target protein signal to the loading

control (GAPDH). Calculate the percentage of protein remaining relative to the vehicle-

treated control to determine DC50 and Dmax values.

TR-FRET Assay for Ternary Complex Formation
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay to measure the formation of the SMARCA2-ACBI2-VHL ternary complex.

Materials:

GST-tagged SMARCA2 bromodomain (BD).

His-tagged VHL-ElonginB-ElonginC (VCB) complex.

Terbium (Tb)-labeled anti-GST antibody (donor).

Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor).
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ACBI2 and control compounds.

Assay buffer (e.g., 1x BRD TR-FRET Assay Buffer 1).

384-well microplates.

TR-FRET-capable plate reader.

Procedure:

Reagent Preparation: Prepare serial dilutions of ACBI2 and control compounds in assay

buffer. Prepare a master mix of the Tb-labeled donor antibody and the fluorescently labeled

acceptor antibody in assay buffer.

Assay Setup: To the wells of a 384-well plate, add the test compounds.

Protein Addition: Add the GST-SMARCA2-BD and His-VCB proteins to the wells.

Antibody Addition: Add the antibody master mix to all wells.

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2

hours) to allow for complex formation and signal stabilization.[6]

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two

wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the

TR-FRET ratio against the compound concentration to generate a dose-response curve and

determine the EC50 for ternary complex formation.

CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® assay to assess the effect of ACBI2 on

the viability of cancer cell lines.

Materials:

CellTiter-Glo® Reagent.
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Opaque-walled multiwell plates (96- or 384-well).

Cultured cells.

ACBI2 and control compounds.

Luminometer.

Procedure:

Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density

and allow them to attach overnight.[7]

Compound Treatment: Treat the cells with a serial dilution of ACBI2 or control compounds

for the desired duration (e.g., 72, 96, or 144 hours).[8]

Reagent Equilibration: Equilibrate the plate and its contents to room temperature for

approximately 30 minutes.[9]

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well.[7]

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent

signal.[9]

Luminescence Measurement: Record the luminescence using a plate reader.

Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells to

determine the percentage of cell viability. Plot the percentage of viability against the

compound concentration to calculate the IC50 value.

Synthesis of ACBI2
The synthesis of ACBI2 is a multi-step process involving the preparation of three key

fragments: the tetracyclic quinazolinone (TCQ) core that binds to the SMARCA2 bromodomain,

the VHL ligand, and a linker to connect them. The medicinal chemistry route involves a
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convergent synthesis with late-stage fragment unification.[10] A detailed, step-by-step

synthesis is outlined in the publication by Kofink et al. (2025).[10]

Negative Control: cis-ACBI2
For robust experimental design, a negative control is crucial. cis-ACBI2 serves as an ideal

negative control for ACBI2. In cis-ACBI2, the stereochemistry of the hydroxyproline moiety of

the VHL ligand is inverted. This single stereochemical change abrogates its ability to bind to

VHL, thus preventing the formation of a functional ternary complex.[8] Consequently, cis-ACBI2
should not induce the degradation of SMARCA2, and any observed cellular effects can be

attributed to off-target activities unrelated to VHL-mediated degradation.

Conclusion
ACBI2 is a valuable tool for researchers investigating the therapeutic potential of targeting the

SMARCA2/SMARCA4 synthetic lethal vulnerability in cancer. Its high potency, selectivity, and

oral bioavailability make it suitable for both in vitro and in vivo studies. This guide provides the

essential technical information and experimental protocols to facilitate the effective use of

ACBI2 in targeted protein degradation research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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